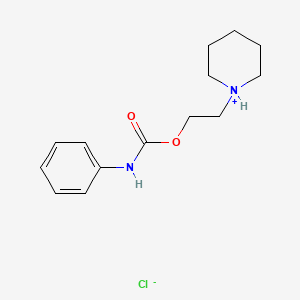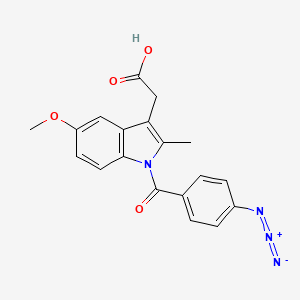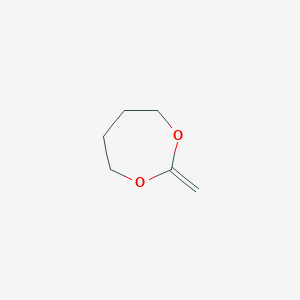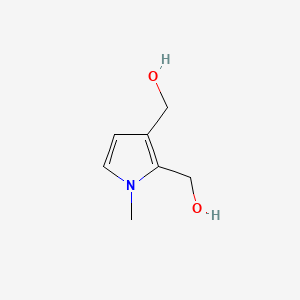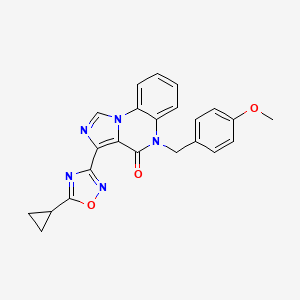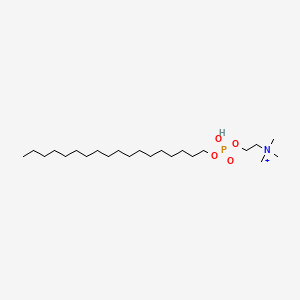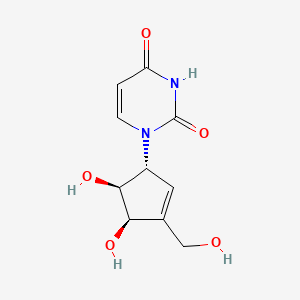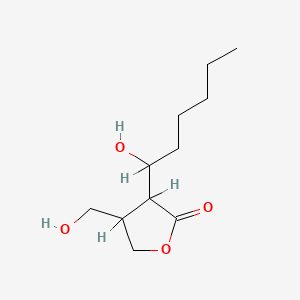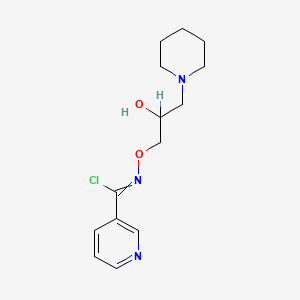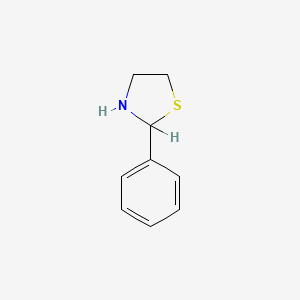
2-苯基噻唑烷
描述
2-Phenylthiazolidine is a heterocyclic organic compound characterized by a five-membered ring containing both sulfur and nitrogen atomsThe presence of the thiazolidine ring, which is a common structural motif in many bioactive molecules, enhances its pharmacological properties .
科学研究应用
2-Phenylthiazolidine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: 2-Phenylthiazolidine derivatives exhibit potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is utilized in the development of new materials and as a building block for various chemical products
作用机制
Target of Action
2-Phenylthiazolidine is a heterocyclic compound that has been reported to have therapeutic importance . It has been synthesized and tested for inotropic activity in anesthetized dogs . . These activities suggest that 2-Phenylthiazolidine may interact with a variety of cellular targets.
Mode of Action
It is known that the thiazolidine ring is susceptible to modification, which can lead to new compounds with desired activity . The reaction kinetics between 1,2-aminothiols and aldehydes, which can produce thiazolidine derivatives, is fast and efficient at a broad range of pH (pH = 5–9) with millimolar concentrations of the substrates .
Biochemical Pathways
Given the wide range of biological activities associated with thiazolidin-4-ones , it is likely that 2-Phenylthiazolidine impacts multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of a drug are crucial for its efficacy and safety
Result of Action
Thiazolidin-4-ones have been reported to have a variety of biological activities, suggesting that 2-phenylthiazolidine may have similar effects .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of a drug
生化分析
Biochemical Properties
2-Phenylthiazolidine plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. One of the notable interactions is with lysophosphatidic acid, where derivatives of 2-Phenylthiazolidine have shown anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells . Additionally, 2-Phenylthiazolidine derivatives have been studied for their cardiotonic activity, interacting with enzymes involved in cardiac muscle contraction . These interactions highlight the compound’s potential in modulating biochemical pathways.
Cellular Effects
The effects of 2-Phenylthiazolidine on cellular processes are profound. In cancer cells, 2-Phenylthiazolidine derivatives have been shown to inhibit cell proliferation and induce apoptosis, particularly in prostate cancer cell lines . This compound influences cell signaling pathways, such as the Akt pathway, leading to reduced phosphorylation of Akt and subsequent inhibition of cell survival signals . Furthermore, 2-Phenylthiazolidine affects gene expression by modulating the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 2-Phenylthiazolidine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzymes involved in cell proliferation and survival. For instance, 2-Phenylthiazolidine derivatives inhibit the phosphorylation of Akt, a key protein in the cell survival pathway . Additionally, the compound forms stable thiazolidine products through bioorthogonal reactions with aldehydes, which can be utilized for bioconjugation and targeted drug delivery . These molecular interactions underscore the compound’s potential in therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenylthiazolidine have been observed to change over time. The compound exhibits stability under physiological conditions, maintaining its activity without significant degradation . Long-term studies have shown that 2-Phenylthiazolidine derivatives retain their biological activity, particularly in cardiotonic applications where they exhibit prolonged positive inotropic effects . These findings suggest that 2-Phenylthiazolidine is a stable and effective compound for long-term biochemical studies.
Dosage Effects in Animal Models
The effects of 2-Phenylthiazolidine vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits beneficial effects such as enhanced cardiac function and anticancer activity . At higher dosages, there may be toxic or adverse effects, including potential cardiotoxicity and cytotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
2-Phenylthiazolidine is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation with glucuronic acid . These metabolic processes enhance the compound’s solubility and facilitate its excretion from the body. Additionally, 2-Phenylthiazolidine influences metabolic flux by modulating the levels of key metabolites involved in cellular energy production.
Transport and Distribution
The transport and distribution of 2-Phenylthiazolidine within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cell membranes and accumulates in target tissues where it exerts its biological effects . In particular, 2-Phenylthiazolidine derivatives have been shown to localize in cardiac tissue, enhancing their cardiotonic activity . These transport and distribution properties are crucial for the compound’s therapeutic efficacy.
Subcellular Localization
2-Phenylthiazolidine exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . Additionally, 2-Phenylthiazolidine derivatives may be directed to specific cellular compartments through targeting signals or post-translational modifications . This subcellular localization is essential for the compound’s role in modulating cellular processes and biochemical pathways.
准备方法
Synthetic Routes and Reaction Conditions: 2-Phenylthiazolidine can be synthesized through the reaction of an aldehyde (such as benzaldehyde) with an ethanolamine derivative in the presence of a sulfur donor like hydrogen sulfide. The reaction typically occurs under mild conditions and can be catalyzed by various agents to improve yield and selectivity .
Industrial Production Methods: Industrial production of 2-Phenylthiazolidine often involves the use of scalable and cost-effective methods. One such method includes the reaction of benzaldehyde with cysteamine hydrochloride in the presence of a base, followed by purification through crystallization or distillation .
化学反应分析
Types of Reactions: 2-Phenylthiazolidine undergoes various chemical reactions, including:
Oxidation: This reaction can convert 2-Phenylthiazolidine into its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrothiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazolidines.
Substitution: Various substituted thiazolidine derivatives.
相似化合物的比较
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidin-4-one: Exhibits a range of biological activities, including anticancer and antimicrobial effects.
2-Methylthiazolidine: Used in organic synthesis and as a precursor for other bioactive compounds
Uniqueness: 2-Phenylthiazolidine is unique due to its specific structural features and the presence of a phenyl group, which enhances its stability and biological activity compared to other thiazolidine derivatives. This makes it a valuable compound for various applications in medicinal chemistry and organic synthesis .
属性
IUPAC Name |
2-phenyl-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5,9-10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOMVTLTYYYYPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60903063 | |
| Record name | NoName_3651 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60903063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4569-82-8 | |
| Record name | 2-Phenylthiazolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4569-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylthiazolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylthiazolidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357913 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-PHENYLTHIAZOLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP6UVF85UR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-phenylthiazolidine?
A1: The molecular formula of 2-phenylthiazolidine is C9H11NS, and its molecular weight is 165.25 g/mol.
Q2: What spectroscopic data is available for 2-phenylthiazolidine?
A2: Several spectroscopic techniques have been employed to characterize 2-phenylthiazolidine. 1H NMR studies have been particularly useful in elucidating the structure and conformation of the molecule, including the influence of substituents on chemical shifts. [, ] 13C NMR analysis has also provided insights into the electronic effects of the thiazolidine ring and substituents. [] X-ray crystallography has been used to determine the precise three-dimensional structure of 2-phenylthiazolidine and its derivatives. []
Q3: How does the position of the phenylpiperazinoalkoxyl group in 2-phenylthiazolidine-3-thiocarboxamides affect their cardiotonic activity?
A3: Studies have shown that moving the phenylpiperazinoalkoxyl group from the ortho position to the meta or para position on the phenyl ring significantly reduces the cardiotonic activity of 2-phenylthiazolidine-3-thiocarboxamides. [] This suggests that the ortho position is crucial for optimal interaction with the biological target.
Q4: What is the effect of converting the thiocarboxamido group to a carboxamido group in 2-(phenylpiperazinoalkoxyphenyl)thiazolidines?
A4: Replacing the thiocarboxamido group with a carboxamido group in 2-(phenylpiperazinoalkoxyphenyl)thiazolidines leads to a notable increase in cardiotonic activity. [] This modification highlights a significant difference in structure-activity relationships compared to simpler 2-phenylthiazolidine derivatives.
Q5: How does the length of the aminoalkoxy chain influence the cardiotonic activity of 2-(phenylpiperazinoalkoxyphenyl)thiazolidines?
A5: Research indicates that ethoxy derivatives generally exhibit greater potency compared to analogues with longer aminoalkoxy chains in the context of 2-(phenylpiperazinoalkoxyphenyl)thiazolidines. []
Q6: What is known about the metabolism of 2-phenylthiazolidine and its m-bromo derivative?
A8: Studies using autoradiography and analysis of urinary metabolites in mice revealed that both 2-phenylthiazolidine and its m-bromo derivative are metabolized to cysteamine. Furthermore, the radioprotective activity and efficacy of these compounds over time closely correlate with their distribution and metabolic profiles. []
Q7: Do thiazolidine-4-carboxylate and 2-phenylthiazolidine-4-carboxylate have any effect on the growth of a methionine-dependent tumor in rats?
A9: Research has shown that while thiazolidine-4-carboxylate and 2-phenylthiazolidine-4-carboxylate can act as cysteine precursors, they do not affect the growth of a methionine-dependent rhabdomyosarcoma tumor in rats. [] Interestingly, a negative correlation was observed between plasma glutathione levels and tumor weight, suggesting that the tumor might preferentially uptake glutathione.
Q8: What is the potential application of S-methylmethionine sulfonium (SMMS) derivatives in skin protection?
A10: Previous research has demonstrated that SMMS possesses wound-healing and photoprotective properties for the skin, but its application is limited due to an unpleasant odor. In a recent study, odorless derivatives of SMMS were synthesized by eliminating dimethyl sulfide. Two specific derivatives, (2S,4S)- and (2R,4S)-2-phenylthiazolidine-4-carboxylic acid, and (2S,4R)-, (2S,4S)-, (2R,4R)-, and (2R,4S)-2-phenyl-1,3-thiazinane-4-carboxylic acid, showed promising skin-protective effects. In vitro studies using human dermal fibroblasts (hDFs) and an immortalized human keratinocyte cell line (HaCaT) demonstrated that these derivatives could enhance cell proliferation, improve cell survival against UV exposure, and regulate collagen type I and MMP mRNA expression in hDFs subjected to UV radiation. These findings suggest that these SMMS derivatives could be developed as cosmetic ingredients for skin protection. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


